N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core structure substituted with an imidazo[1,2-a]pyridine moiety
Mechanism of Action
Target of Action
Compounds with similar imidazole and pyridine structures have been known to interact with a variety of biological targets .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways, often leading to significant downstream effects .
Result of Action
Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The benzofuran-2-carboxamide moiety is then introduced through further functionalization steps, often involving the use of reagents like carboxylic acid derivatives and amine coupling agents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: In medicine, this compound has been studied for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives
Benzofuran derivatives
Carboxamide derivatives
Uniqueness: N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. This compound's ability to interact with multiple targets and pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-22(20-13-15-7-1-4-10-19(15)27-20)24-17-9-3-2-8-16(17)18-14-25-12-6-5-11-21(25)23-18/h1-14H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMKOJMROQLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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